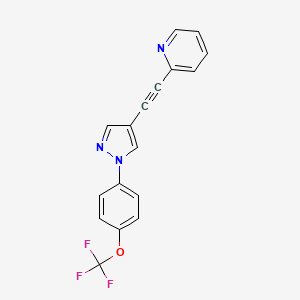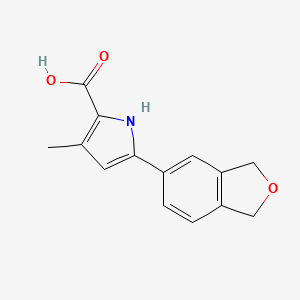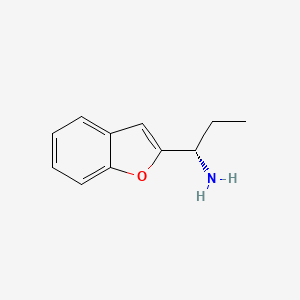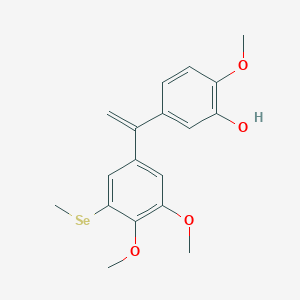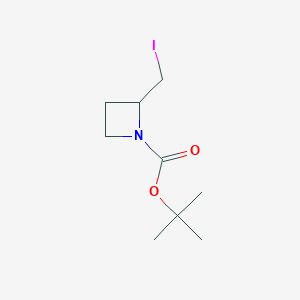
Tert-butyl2-(iodomethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16INO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(iodomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with iodine-containing reagents. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for tert-butyl 2-(iodomethyl)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative without the iodine atom.
Oxidation Reactions: Oxidation can lead to the formation of azetidine-1-carboxylate derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Azetidine derivatives with various functional groups.
Reduction: Azetidine-1-carboxylate.
Oxidation: Oxidized azetidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 2-(iodomethyl)azetidine-1-carboxylate involves its reactivity with various biological and chemical targets. The iodine atom in the molecule can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The azetidine ring can interact with biological macromolecules, potentially leading to bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 2-(iodomethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring.
Propriétés
Formule moléculaire |
C9H16INO2 |
|---|---|
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
tert-butyl 2-(iodomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 |
Clé InChI |
XIFYREBWQBCNRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
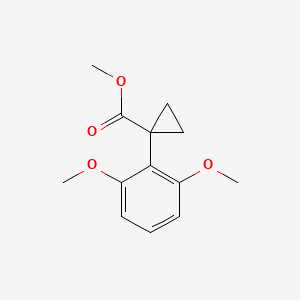
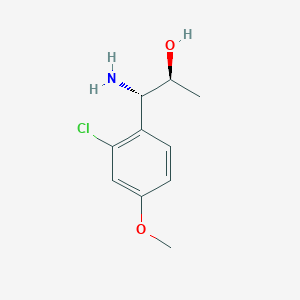
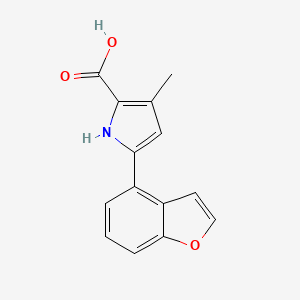
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13033365.png)
